CID-2858522 is a compound classified as a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, specifically targeting the Protein Kinase C-mediated activation of this transcription factor. This small molecule is a substituted 2-aminobenzimidazole derivative, which has been identified through high-throughput screening as a promising candidate for further research due to its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells activity in various cellular contexts .
CID-2858522 was identified from a library of chemical compounds during a systematic screening process aimed at discovering pathway-selective inhibitors. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound has been extensively studied for its role in modulating inflammatory responses and has potential applications in cancer therapy due to its ability to inhibit tumor-promoting pathways .
The synthesis of CID-2858522 involves several key steps:
This synthetic route has been optimized to improve yields and purity, demonstrating the importance of reaction conditions in achieving desired outcomes.
CID-2858522 is characterized by its unique molecular structure, which features a 2-aminobenzimidazole core. The structural formula can be represented as follows:
The compound's structure consists of various functional groups that contribute to its biological activity, including an amine group and multiple aromatic rings that enhance its interaction with target proteins involved in nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
CID-2858522 undergoes several chemical reactions that are critical for its function as an inhibitor:
These reactions highlight the compound's potential as a targeted therapeutic agent.
The mechanism of action of CID-2858522 involves the following processes:
This mechanism underscores the therapeutic potential of CID-2858522 in conditions characterized by excessive inflammation or malignancy.
CID-2858522 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .
CID-2858522 has several significant scientific uses:
CID-2858522 (chemical name: 1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-[2-[(3-hydroxypropyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl]ethanone) is a 2-aminobenzimidazole compound identified through high-throughput cell-based screening. It selectively inhibits protein kinase C (PKC)-induced NF-κB activation while sparing other NF-κB pathways. This selectivity distinguishes it from broad-spectrum IκB kinase (IKK) inhibitors, which suppress all NF-κB activation routes and carry significant immunosuppressive risks [1] [6]. With an IC₅₀ of 70 nM in PMA (phorbol ester)-stimulated HEK293 cell-based NF-κB luciferase reporter assays, CID-2858522 achieves maximum inhibition at 0.25–0.5 μM concentrations. Crucially, it shows no activity against TNFα-induced NF-κB activation even at 4 μM, confirming its pathway-specific mechanism [1] [3] [9].
Table 1: Key Inhibitory Profile of CID-2858522
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ (PMA/Ionomycin) | 70 nM | HEK293-NF-κB-luc reporter assay |
IC₅₀ (Anti-IgM B-cell proliferation) | 2 µM | Murine B-lymphocytes |
IC₅₀ (IL-2 production) | <5 µM | Jurkat T-cells (CD3/CD28 or PMA/ionomycin stimulated) |
TNFα Pathway Inhibition | None (≤4 µM) | HEK293/TNFα counter-screening |
The PKC-NF-κB axis is a specialized pathway initiated by antigen receptors (e.g., B-cell receptor/T-cell receptor) and growth factor receptors. Dysregulation drives autoimmune diseases, chronic inflammation, and lymphoid malignancies by promoting lymphocyte proliferation, survival, and effector functions [1] [5]. Unlike innate immunity pathways (e.g., TNF or TLRs), PKC-induced NF-κB activation requires the CARMA1/Bcl-10/MALT1 signalosome complex downstream of PKCβ (in B-cells) or PKCθ (in T-cells). CID-2858522’s precision in disrupting this cascade—operating between PKC and IKKβ—enables researchers to isolate PKC-driven pathophysiology without compromising host-defense mechanisms [1] [4] [6]. This specificity makes it invaluable for dissecting PKC-linked oncology targets, such as B-cell leukemias, where constitutive NF-κB activity supports tumor survival [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7